(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

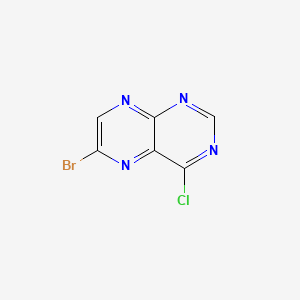

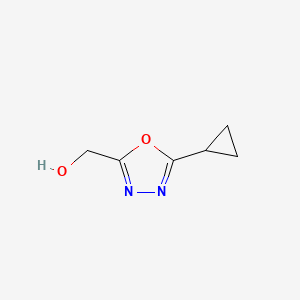

“(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

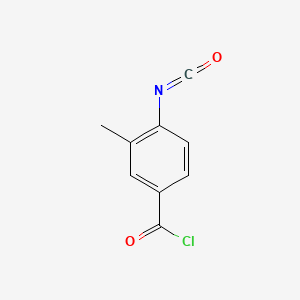

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

The molecular structure of “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” can be represented by the linear formula C7H11O1N3 .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse due to the presence of the heterocyclic ring. The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles, including compounds like (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol, are prominent in various scientific fields due to their versatile applications. These heterocyclic compounds are known for their significant role in pharmacology, material science, and organic electronics, among other areas. Their applications range from serving as chemosensors for metal ions to forming the basis of fluorescent frameworks due to their high photoluminescent quantum yield, thermal stability, and chemical robustness. The presence of potential coordination sites (N and O donor atoms) makes them excellent choices for metal-ion sensors, with applications extending into selective metal-ion sensing and detection mechanisms including photo-induced electron transfer and excited-state intramolecular proton transfer (D. Sharma, H. Om, A. Sharma, 2022).

Synthesis and Biological Applications

The synthesis of 1,3,4-oxadiazole derivatives is a key area of interest, with innovative methods being developed to enhance their medicinal applications. Over the years, researchers have focused on creating new synthetic pathways to develop 1,3,4-oxadiazole cores that show promise in treating numerous diseases. The synthesis methods and their biological applications have been thoroughly reviewed, highlighting the importance of 1,3,4-oxadiazoles in the development of new therapeutic agents (S. Nayak, B. Poojary, 2019).

Potential in Medicinal Chemistry

The therapeutic worth of 1,3,4-oxadiazole tailored compounds is significant, with these compounds exhibiting a wide array of bioactivities. Research indicates that 1,3,4-oxadiazole-based derivatives can effectively interact with various enzymes and receptors in biological systems, leading to their application in treating diverse ailments. This highlights the ongoing interest in the development of 1,3,4-oxadiazole-based compounds with high therapeutic potency (G. Verma et al., 2019).

Role in Antiparasitic Agents Development

The heterocyclic oxadiazole rings, including 1,3,4-oxadiazoles, have been identified as promising scaffolds in the development of new drugs to treat parasitic infections. Their structural features and reactivity make them valuable in synthesizing antiparasitic drugs, showcasing the versatility and importance of 1,3,4-oxadiazoles in medicinal chemistry (Paulo Pitasse-Santos, Vitor Sueth-Santiago, M. E. Lima, 2017).

Wirkmechanismus

The mechanism of action of 1,3,4-oxadiazole derivatives is often related to their interactions with biological targets. For instance, derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

Zukünftige Richtungen

The future directions in the research of 1,3,4-oxadiazole derivatives like “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” could involve the exploration of their potential biological effects, the development of novel synthetic routes, and the investigation of their interactions with various biological targets .

Eigenschaften

IUPAC Name |

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNQTKDMQIYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672421 |

Source

|

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol | |

CAS RN |

1211144-22-7 |

Source

|

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)